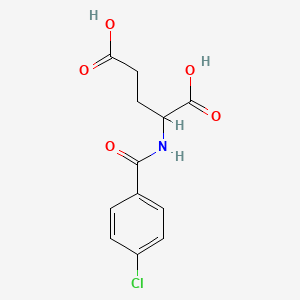

N-(4-Chlorobenzoyl)-L-glutamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-Chlorobenzoyl)-L-glutamic acid is a chemical compound with the molecular formula C12H12ClNO4 It is characterized by the presence of a chlorobenzoyl group attached to an amino pentanedioic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzoyl)-L-glutamic acid typically involves the reaction of 4-chlorobenzoyl chloride with an amino pentanedioic acid derivative. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing production costs.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-Chlorobenzoyl)-L-glutamic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chlorobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Applications De Recherche Scientifique

Scientific Research Applications

N-(4-Chlorobenzoyl)-L-glutamic acid has diverse applications across various scientific disciplines:

Chemistry

- Building Block for Complex Molecules : It serves as an important intermediate in the synthesis of more complex organic compounds, facilitating the construction of various chemical entities.

- Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form carboxylic acids or reduced to yield amines.

Biology

- Enzyme Inhibition Studies : this compound has been investigated for its ability to inhibit specific enzymes, such as AKR1C3, which is implicated in various metabolic pathways. Studies have shown that modifications to this compound can enhance its selectivity and potency against target enzymes .

- Protein-Ligand Interactions : The compound can be utilized to study interactions between proteins and ligands, providing insights into biochemical pathways and potential therapeutic targets.

Pharmaceutical Development

- Analogues for Drug Development : Research has indicated that derivatives of this compound can lead to the development of new drugs with improved efficacy and reduced side effects compared to existing medications like indomethacin .

Case Study 1: Enzyme Inhibition

A study demonstrated that N-(4-Chlorobenzoyl)-melatonin, a derivative of this compound, exhibited potent inhibition of AKR1C3 with minimal effects on other isoforms (AKR1C1 and AKR1C2). This specificity highlights its potential as a lead compound for developing selective inhibitors that could be beneficial in treating conditions like castration-resistant prostate cancer (CRPC) without the side effects associated with COX inhibition .

Case Study 2: Synthesis Optimization

Research into optimizing the synthesis of this compound revealed methods that not only increased yield but also reduced environmental impact by minimizing waste production during synthesis. These advancements are crucial for industrial applications where sustainability is a growing concern .

Mécanisme D'action

The mechanism of action of N-(4-Chlorobenzoyl)-L-glutamic acid involves its interaction with specific molecular targets. The chlorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of certain biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-[(4-Bromobenzoyl)amino]pentanedioic acid: Similar structure but with a bromine atom instead of chlorine.

2-[(4-Methylbenzoyl)amino]pentanedioic acid: Contains a methyl group instead of chlorine.

2-[(4-Nitrobenzoyl)amino]pentanedioic acid: Contains a nitro group instead of chlorine.

Uniqueness

N-(4-Chlorobenzoyl)-L-glutamic acid is unique due to the presence of the chlorobenzoyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specific applications in research and industry.

Activité Biologique

N-(4-Chlorobenzoyl)-L-glutamic acid (C12H12ClNO5) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

It features a chlorobenzoyl group attached to the amino acid L-glutamic acid, which may influence its interaction with biological targets.

The biological activity of this compound has been explored in various contexts:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on enteropeptidase, a serine protease critical for digestion. The presence of the carboxylic acid moiety in its structure is hypothesized to enhance its affinity for the enzyme's active site, leading to effective inhibition .

- Cellular Effects : In vitro studies have demonstrated that this compound can modulate cellular processes such as proliferation and cytokine production. It has been reported to suppress lipopolysaccharide (LPS)-induced tumor necrosis factor α (TNFα) production in whole blood cell cultures, indicating its potential as an anti-inflammatory agent .

In Vitro Studies

The biological activity of this compound has been evaluated through various assays:

- Inhibition of Enteropeptidase : A study indicated that compounds structurally similar to this compound exhibited time-dependent inhibition of enteropeptidase. The IC50 values for these compounds ranged from 13 nM to 94 nM, demonstrating significant potency against this target .

- Anti-inflammatory Properties : The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a role in mitigating inflammatory responses. This was evidenced by reduced TNFα levels following treatment with this compound .

In Vivo Studies

Research involving animal models has provided insights into the pharmacokinetics and efficacy of this compound:

- Metabolic Stability : Studies have indicated that the compound undergoes rapid metabolism, which may impact its systemic exposure and overall efficacy. For example, EDI048, a related compound, demonstrated high extraction ratios in liver studies, suggesting that metabolic pathways could influence the pharmacological profile of similar compounds .

Case Studies

- Enteropeptidase Inhibition :

- Anti-inflammatory Activity :

Summary Table of Biological Activities

| Activity Type | Assay Type | Result | IC50 (nM) |

|---|---|---|---|

| Enzyme Inhibition | Enteropeptidase | Significant inhibition | 13 - 94 |

| Anti-inflammatory | TNFα Production | Reduced cytokine levels | Not specified |

| Anti-inflammatory (in vivo) | Edema Model | Reduced inflammation | Comparable to tacrolimus |

Propriétés

Numéro CAS |

57444-70-9 |

|---|---|

Formule moléculaire |

C12H12ClNO5 |

Poids moléculaire |

285.68 g/mol |

Nom IUPAC |

(2S)-2-[(4-chlorobenzoyl)amino]pentanedioic acid |

InChI |

InChI=1S/C12H12ClNO5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m0/s1 |

Clé InChI |

ZPXCXBRPCFSCHI-VIFPVBQESA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)Cl |

SMILES isomérique |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl |

SMILES canonique |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)Cl |

Key on ui other cas no. |

57444-70-9 |

Séquence |

E |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.